Hexanethioic acid S-(2-acetylamino-ethyl)ester
Overview
Description
Hexanethioic acid S-(2-acetylamino-ethyl)ester is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol . This compound is known for its unique structure, which includes a hexanethioic acid moiety linked to an acetylamino-ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanethioic acid S-(2-acetylamino-ethyl)ester typically involves the esterification of hexanethioic acid with 2-acetylamino-ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Hexanethioic acid S-(2-acetylamino-ethyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanethioic acid S-(2-acetylamino-ethyl)ester is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism by which Hexanethioic acid S-(2-acetylamino-ethyl)ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiol group, which can then interact with proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved include covalent bonding with cysteine residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethanethioic acid S-(2-acetylamino-ethyl)ester: Similar structure but with a shorter carbon chain.
Thioacetic acid S-2-acetamidoethyl ester: Another ester with similar functional groups but different reactivity.
N,S-Diacetylcysteamine: Contains both acetyl and thiol groups, used in similar applications.
Uniqueness
Hexanethioic acid S-(2-acetylamino-ethyl)ester is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
S-(2-acetamidoethyl) hexanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXANLRTZKFSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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